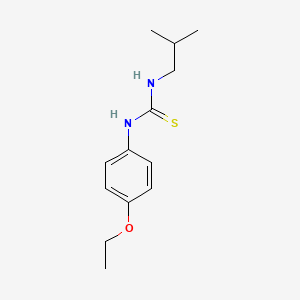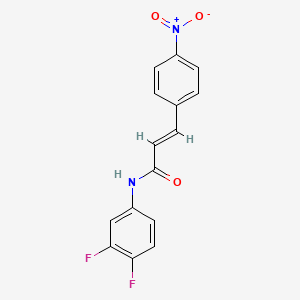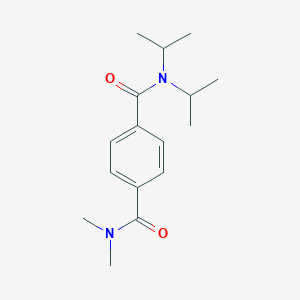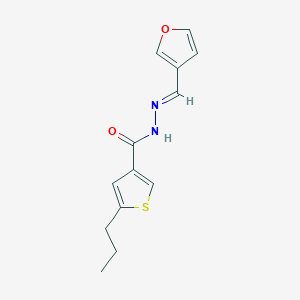![molecular formula C13H12O4 B5782066 methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate, also known as HMF methyl ester, is a chemical compound that is widely used in scientific research. It is a derivative of 5-hydroxymethylfurfural (HMF), which is a naturally occurring compound found in many foods, including honey, coffee, and bread. HMF methyl ester has several important applications in research, including its use in the synthesis of pharmaceuticals and as a model compound for studying the chemistry of furan derivatives.
Mechanism of Action
The mechanism of action of methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate methyl ester is not well understood. However, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. This active form is thought to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound methyl ester has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
This compound methyl ester has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress. In addition, this compound methyl ester has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate methyl ester in lab experiments is that it is a relatively simple compound that can be easily synthesized and manipulated. It is also a stable compound that can be stored for long periods of time without degradation. However, one limitation of using this compound methyl ester is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate methyl ester. One area of interest is the development of new anti-cancer drugs based on its structure and mechanism of action. Another area of interest is the study of its antioxidant and anti-inflammatory effects, which may have applications in the treatment of a variety of diseases. Finally, there is interest in developing new synthesis methods for this compound methyl ester that are more efficient and environmentally friendly.
Synthesis Methods
Methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate methyl ester can be synthesized from this compound and methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or chromatography. The yield of the reaction can be improved by using a high concentration of methanol and a catalyst that is selective for the desired product.
Scientific Research Applications
Methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate methyl ester has several important applications in scientific research. It is commonly used as a model compound for studying the chemistry of furan derivatives. This is because it is a relatively simple compound that can be easily synthesized and manipulated in the laboratory. It is also used in the synthesis of pharmaceuticals, particularly in the development of anti-cancer drugs.
properties
IUPAC Name |
methyl 4-[5-(hydroxymethyl)furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-13(15)10-4-2-9(3-5-10)12-7-6-11(8-14)17-12/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWRTVWTWGAZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)

![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)



![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)

